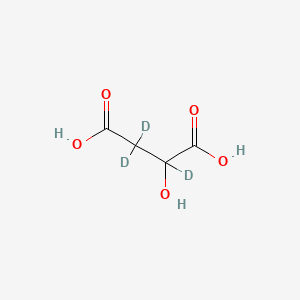

苹果酸-d3

描述

This compound is a chiral molecule with two enantiomers: ®-2,2,3-trideuterio-3-hydroxybutanedioic acid and (S)-2,2,3-trideuterio-3-hydroxybutanedioic acid. The presence of deuterium atoms instead of hydrogen atoms in its structure makes it particularly useful in various scientific research applications.

科学研究应用

2,2,3-Trideuterio-3-hydroxybutanedioic acid has numerous applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.

Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.

Industry: Applied in the production of deuterated compounds for various industrial processes, including the synthesis of specialty chemicals and materials.

作用机制

Target of Action

Malic acid-d3, also known as d3-malic, DL-Malic acid-2,3,3-d3, or 2,2,3-Trideuterio-3-hydroxybutanedioic acid, primarily targets enzymes involved in the tricarboxylic acid (TCA) cycle, such as NAD-dependent malic enzyme and citrate synthase . These enzymes play crucial roles in energy production and metabolism within cells .

Mode of Action

Malic acid-d3 interacts with its targets by providing a source of nutrients for yeast, allowing them to thrive and convert sugars into alcohol effectively . It also helps regulate pH levels in the fermenting wine, promoting the growth of beneficial yeast and inhibiting the growth of spoilage microorganisms .

Biochemical Pathways

Malic acid-d3 is involved in several biochemical pathways. It plays a significant role in the TCA cycle, a series of chemical reactions that generate energy in the mitochondria . It is also synthesized by the carboxylation of phosphoenolpyruvate in the guard cells of plant leaves . Moreover, it is involved in the fermentation process, where it provides nutrients for yeast and helps regulate pH levels .

Pharmacokinetics

It is known that malic acid, in general, is a naturally occurring compound found in many fruits and vegetables, and is produced by the human body . It plays a key role in the Krebs cycle, which is the primary way our bodies generate energy .

Result of Action

The action of Malic acid-d3 results in various molecular and cellular effects. It is an alpha hydroxy acid, which is said to be a natural exfoliator . It may be used to smooth wrinkles and fine lines, improve skin texture, cleanse pores, and improve overall skin . In the body, it plays an important role in energy production, which is why some people take it as a supplement for health concerns like chronic fatigue and fibromyalgia .

Action Environment

Environmental factors can influence the action of Malic acid-d3. For instance, in winemaking, grape acidity is a function of various exogenous factors, one of the most important being berry temperature, which can directly influence both sugar/organic acid and malic/tartaric acid ratios in grape juice . This can affect the overall flavor and balance of the wine .

生化分析

Biochemical Properties

Malic acid-d3 participates in various biochemical reactions. It is involved in the tricarboxylic acid (TCA) cycle, an essential metabolic pathway for cellular respiration . Malic enzymes catalyze the reversible oxidative decarboxylation of L-malate using NAD(P)+ as a cofactor . The NADP-dependent malic enzyme (MaeB) from Escherichia coli MG1655 has been studied extensively .

Cellular Effects

Malic acid-d3 influences various types of cells and cellular processes. In the N2-fixing alfalfa symbiont Sinorhizobium meliloti, the loss of malic enzymes leads to metabolic imbalance and altered levels of trehalose and putrescine . This suggests that malic acid-d3 can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Malic acid-d3 exerts its effects at the molecular level through several mechanisms. It participates in the oxidative decarboxylation of L-malate to pyruvate . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Malic acid-d3 change over time in laboratory settings. For instance, in the fermentation process of Aspergillus niger, the addition of polypeptides improves the productivity of malic acid, shortening the fermentation time .

Dosage Effects in Animal Models

The effects of Malic acid-d3 vary with different dosages in animal models. In a study on feedlot bull calves, malic acid supplementation showed a positive influence on the animals’ productive performance .

Metabolic Pathways

Malic acid-d3 is involved in several metabolic pathways. It plays a crucial part in the citric acid cycle, an important metabolic pathway for cellular respiration . It also participates in the glyoxylate pathway and direct one-step conversion of pyruvate into malic acid .

Transport and Distribution

Malic acid-d3 is transported and distributed within cells and tissues through various mechanisms. The transport mechanisms of carboxylic acids can be divided into two main groups: energy-independent (passive) or energy-dependent (active) .

Subcellular Localization

Studies on malate dehydrogenase, an enzyme involved in the metabolism of malic acid, suggest that it encodes a cytosolic protein .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-trideuterio-3-hydroxybutanedioic acid typically involves the deuteration of malic acid. This can be achieved through the use of deuterated reagents and solvents under controlled conditions. One common method involves the use of deuterated water (D2O) and a deuterated catalyst to replace the hydrogen atoms with deuterium atoms in the malic acid molecule.

Industrial Production Methods

Industrial production of 2,2,3-trideuterio-3-hydroxybutanedioic acid follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and catalysts in large reactors, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient deuteration.

化学反应分析

Types of Reactions

2,2,3-Trideuterio-3-hydroxybutanedioic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid groups can be reduced to form alcohols.

Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

相似化合物的比较

Similar Compounds

Malic Acid: The non-deuterated form of 2,2,3-trideuterio-3-hydroxybutanedioic acid.

Deuterated Compounds: Other deuterated derivatives of organic acids, such as deuterated citric acid and deuterated succinic acid.

Uniqueness

2,2,3-Trideuterio-3-hydroxybutanedioic acid is unique due to its specific deuterium substitution pattern, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its chiral nature and the presence of deuterium atoms make it a valuable tool for studying stereochemistry and reaction mechanisms.

属性

IUPAC Name |

2,2,3-trideuterio-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104596-63-6 | |

| Record name | 104596-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)

![6-Methylfuro[2,3-b]pyridine-5-carboxylic acid](/img/structure/B581064.png)

![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)

![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)

![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)